REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8]2[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][NH:18]C=O)[CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+]>CO>[N:1]1([CH2:7][C:8]2[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
N-[3-(6-Piperidinomethyl-2-pyridyloxy)propyl]formamide
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC1=CC=CC(=N1)OCCCNC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the residue partially purified
|
Type
|
DISSOLUTION
|
Details
|
by redissolving in about 180 mL of 20% methanol-methylene chloride
|
Type
|
WASH
|
Details
|
The silica was washed with an additional 120 mL of eluant
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated to an amber oil
|
Type
|
CUSTOM
|
Details
|
Final purification
|
Type
|
WASH
|
Details
|
a gradient elution of methanol-methylene chloride containing 0.5% NH4OH
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC1=CC=CC(=N1)OCCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |